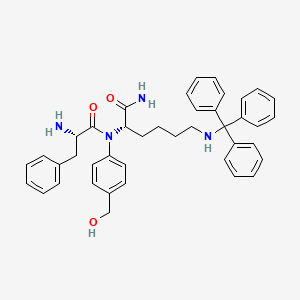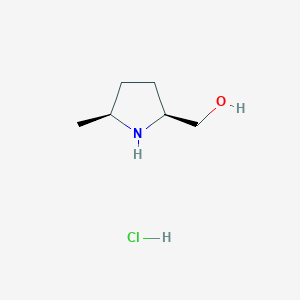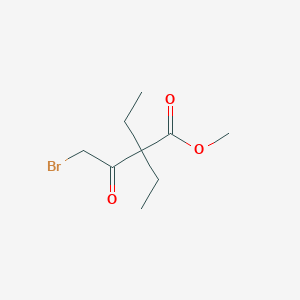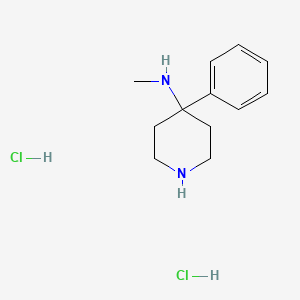
Phe-Lys(Trt)-PAB
説明
“Phe-Lys(Trt)-PAB” is a compound that involves the use of ditrityl amino acids. The Trt group, which stands for trityl, is used for the protection of polyfunctional α-amino acids . In this case, the amino acids involved are phenylalanine (Phe) and lysine (Lys). The Trt group is used in the synthesis of trityl-protected peptides .
Synthesis Analysis
The synthesis of ditrityl amino acids like Trt-Lys(Trt)-OH involves the use of trityl-protected peptides. Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .
科学的研究の応用
Biosensor Development
Research indicates that phage-displayed peptides, including sequences with lysine (Lys), have potential in sensor applications. For instance, a study focused on using phage-displayed peptides for detecting staphylococcal enterotoxin B (SEB), a food poisoning agent, demonstrating their utility in fluoroimmunoassays and automated fluorescence-based sensing assays (Goldman et al., 2000).
Therapeutic Agent Development
Trimeric Polyamide Amino Acids (PAA) incorporating amino acids like Lys and Phe have shown potential in HIV TAR RNA binding and display moderate antiviral activity, indicating their potential as a foundation for RNA targeting drugs (Bonnard et al., 2010).
Understanding Protein Structure
The study of cation-π interactions in protein structures, where a cationic sidechain like Lys is near an aromatic sidechain such as Phe, has revealed biases in geometry favoring favorable cation-π interactions. This understanding is crucial in structural biology (Gallivan & Dougherty, 1999).
Electrochemical Sensing
The development of an electrochemical sensor for l-phenylalanine (l-Phe) detection using molecular imprinting techniques, where l-Phe was used as a template molecule, demonstrates the application of these amino acids in sensitive and selective detection technologies (Ermiş et al., 2017).
Active Food Packaging Films
Research on pH-responsive polyacrylic acid (PAA)/lysozyme (LYS) complexes in whey protein isolate (WPI) film matrixes for active food packaging shows how the interaction of these amino acids can be leveraged to develop novel controlled release systems in food technology (Ozer et al., 2016).
Optical Properties in Amino Acids
Investigations into the hyperpolarizability of amino acids like tryptophan and phenylalanine, and their interactions with lysine, provide insights into their optical properties, which can be relevant in fields like photonics and material science (Duboisset et al., 2010).
特性
IUPAC Name |
(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZCKQSLIJFDP-UWXQCODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-Lys(Trt)-PAB | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)



![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)


![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)

